5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C12H11N3O. It is characterized by a triazole ring substituted with a cyclopropyl group at the 5-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, an azide, is prepared from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formylation: The resulting triazole is subjected to formylation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products Formed
Oxidation: 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazoles depending on the electrophile used.
Scientific Research Applications
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which may contribute to its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the cyclopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triazole ring and aldehyde group provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
5-cyclopropyl-1-phenyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINPCOVPHRPCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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